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Compound of Interest

Compound Name: 3-Bromo-5-phenoxypyridine

Cat. No.: B1290746 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the structure-activity relationships (SAR) of phenoxypyridine

compounds against various biological targets. The following sections detail the inhibitory

activities of these compounds, supported by experimental data, and provide methodologies for

key experiments.

The phenoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry,

demonstrating a wide range of biological activities. By modifying the substituents on both the

phenoxy and pyridine rings, researchers have been able to tune the potency and selectivity of

these compounds against various targets, including kinases, ion channels, and enzymes

involved in critical cellular pathways. This guide summarizes the SAR for phenoxypyridine

derivatives as inhibitors of c-Jun N-terminal kinase (JNK), the sodium-calcium exchanger

(NCX), protoporphyrinogen oxidase (PPO), and the DNA repair protein Rev1.

Comparative Analysis of Biological Activities
The biological activity of phenoxypyridine derivatives is highly dependent on the nature and

position of substituents. The following tables summarize the SAR for different biological targets,

providing a clear comparison of the inhibitory potency of various analogs.

c-Jun N-terminal Kinase (JNK) Inhibitors
A series of 2-phenoxypyridine derivatives have been investigated as inhibitors of JNK, a key

protein kinase involved in stress-induced signaling pathways. Optimization of this scaffold has
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led to the discovery of potent inhibitors with good in vivo profiles.[1]

Compound
ID

R1
(Pyridine
Ring)

R2
(Phenoxy
Ring)

JNK1 IC50
(nM)

JNK2 IC50
(nM)

JNK3 IC50
(nM)

1 H H 1300 480 120

2a 4-Me H 800 250 70

2b 5-Me H 950 310 95

2c 6-Me H 750 230 65

3a H 4-F 600 180 45

3b H 4-Cl 550 160 40

3c H 4-OMe 1100 350 110

4 5-Cl 4-F 80 25 8

Sodium-Calcium Exchanger (NCX) Inhibitors
3-Phenoxypyridine derivatives have been explored as inhibitors of the sodium-calcium

exchanger (NCX), a crucial ion transporter in cardiac myocytes. Inhibition of NCX is a potential

therapeutic strategy for heart failure and myocardial ischemia-reperfusion.

Compound ID R1 (Pyridine Ring) R2 (Phenoxy Ring)
NCX Inhibition
(IC50, µM)

5 H H >10

6a H 4-Cl 5.2

6b H 4-OMe 3.8

6c H 3,4-diCl 1.1

7 6-Me 4-OMe 2.5

Protoporphyrinogen Oxidase (PPO) Inhibitors
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Phenoxypyridine derivatives have also been developed as inhibitors of protoporphyrinogen

oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme. These compounds

have potential applications as herbicides.

Compound ID R1 (Pyridine Ring) R2 (Phenoxy Ring)
PPO Inhibition
(IC50, µM)

8 H H 15.2

9a 5-CF3 H 3.1

9b 5-Cl H 5.8

10a H 2,4-diCl 0.9

10b H 2,4,6-triCl 0.5

11 5-CF3 2,4-diCl 0.2

Rev1-CT Binding Inhibitors
Phenazopyridine, a structurally related analog of phenoxypyridine, has been identified as a

scaffold for inhibitors of the Rev1 C-terminal domain (Rev1-CT), a key interaction in translesion

DNA synthesis. These inhibitors have potential as anti-cancer agents.

Compound ID
Aromatic Ring
Modification

Kd (µM)

12 Phenyl 17 ± 2

13 2-Fluorophenyl 25 ± 3

14 3-Fluorophenyl 32 ± 4

15 4-Fluorophenyl 19 ± 2

16 2-Naphthyl 1.5 ± 0.2

17 1-Naphthyl 1.4 ± 0.1

Experimental Protocols
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Detailed methodologies for the key experiments cited in this guide are provided below.

c-Jun N-terminal Kinase (JNK) Inhibition Assay
The inhibitory activity of compounds against JNK1, JNK2, and JNK3 was determined using a

time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures

the phosphorylation of a substrate peptide by the respective JNK isoform.

Reagents and Materials: Recombinant human JNK1, JNK2, and JNK3 enzymes,

biotinylated-c-Jun substrate peptide, ATP, europium-labeled anti-phospho-c-Jun antibody,

and streptavidin-allophycocyanin (SA-APC).

Assay Procedure:

The compounds were serially diluted in DMSO and added to a 384-well plate.

JNK enzyme and biotinylated-c-Jun substrate were added to the wells.

The kinase reaction was initiated by the addition of ATP and incubated at room

temperature for 1 hour.

The reaction was stopped by the addition of a detection mixture containing EDTA,

europium-labeled anti-phospho-c-Jun antibody, and SA-APC.

After a 1-hour incubation, the TR-FRET signal was measured using a plate reader with an

excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

Data Analysis: The ratio of the emission signals (665 nm/615 nm) was calculated, and IC50

values were determined by fitting the data to a four-parameter logistic equation.

Sodium-Calcium Exchanger (NCX) Inhibition Assay
The inhibitory activity of the compounds on the reverse mode of the NCX was assessed using

a radioactive Ca2+ uptake assay in CCL39 cells stably expressing NCX1.

Cell Culture: CCL39 cells stably expressing rat NCX1 were cultured in DMEM supplemented

with 10% fetal bovine serum and G418.
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Assay Procedure:

Cells were seeded in 96-well plates and grown to confluence.

The cells were washed with a Na+-free buffer and then incubated with the test compounds

in the same buffer.

Ca2+ uptake was initiated by adding a buffer containing 45Ca2+ and Na+.

After a 10-minute incubation, the uptake was terminated by washing the cells with an ice-

cold stop solution (LaCl3).

The cells were lysed, and the radioactivity was measured using a scintillation counter.

Data Analysis: The percentage of inhibition was calculated relative to the control (DMSO-

treated) cells, and IC50 values were determined from the dose-response curves.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay
The inhibitory activity against PPO was determined using a spectrophotometric assay that

measures the enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX.

Enzyme Preparation: PPO was isolated from etiolated barley shoots.

Assay Procedure:

The test compounds were dissolved in DMSO and added to a reaction mixture containing

buffer and the enzyme.

The reaction was initiated by the addition of the substrate, protoporphyrinogen IX.

The increase in absorbance at 630 nm, corresponding to the formation of protoporphyrin

IX, was monitored over time using a spectrophotometer.

Data Analysis: The initial reaction rates were calculated, and the percentage of inhibition was

determined. IC50 values were obtained by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Rev1-CT Binding Assay (Microscale Thermophoresis)
The binding affinity of the compounds to the Rev1-CT domain was measured using Microscale

Thermophoresis (MST).

Protein Labeling: The Rev1-CT protein was labeled with a fluorescent dye (e.g., NT-647).

Assay Procedure:

A constant concentration of the labeled Rev1-CT was mixed with a serial dilution of the

test compound.

The samples were loaded into glass capillaries.

MST measurements were performed using an MST instrument. An infrared laser is used to

create a microscopic temperature gradient, and the movement of the fluorescently labeled

protein along this gradient is monitored.

Data Analysis: The change in the thermophoretic signal upon binding of the ligand is plotted

against the ligand concentration. The dissociation constant (Kd) is determined by fitting the

data to a binding curve.

Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of

phenoxypyridine compounds.
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Caption: General workflow for structure-activity relationship (SAR) studies.

Stress Stimuli
(e.g., UV, Cytokines)

MAPKKK
(e.g., MEKK1, ASK1)

MKK4/7

JNK

Transcription Factors
(c-Jun, ATF2)

Apoptosis, Inflammation,
Proliferation

Phenoxypyridine
Inhibitor

Click to download full resolution via product page

Caption: Simplified JNK signaling pathway and the point of inhibition.
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Caption: Logical relationship between structural modifications and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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